molecular formula C13H9Cl2NO3S B2943418 3-[(2,4-Dichlorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid CAS No. 866151-45-3

3-[(2,4-Dichlorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid

Cat. No.: B2943418
CAS No.: 866151-45-3
M. Wt: 330.18
InChI Key: MFWDRSPGQCRPQM-UHFFFAOYSA-N
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Description

3-[(2,4-Dichlorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid is an organic compound characterized by the presence of a thiophene ring substituted with a 2,4-dichlorobenzoyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,4-Dichlorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid typically involves the acylation of 4-methyl-2-thiophenecarboxylic acid with 2,4-dichlorobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(2,4-Dichlorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.

    Substitution: The chlorine atoms in the benzoyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as ammonia or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

3-[(2,4-Dichlorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(2,4-Dichlorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorobenzoic acid: Shares the dichlorobenzoyl moiety but lacks the thiophene ring.

    3-Amino-2,5-dichlorobenzoic acid: Contains a similar dichlorobenzoyl group but with an amino substitution instead of the thiophene ring.

    3-[(2,4-Dichlorobenzoyl)(Isopropyl)Amino]-5-Phenylthiophene-2-Carboxylic Acid: Similar structure with additional phenyl and isopropyl groups.

Uniqueness

3-[(2,4-Dichlorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid is unique due to the combination of the thiophene ring and the dichlorobenzoyl group, which imparts specific chemical and biological properties not found in the similar compounds listed above

Biological Activity

3-[(2,4-Dichlorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be characterized by the following structural formula:

C12H10Cl2N1O2S\text{C}_{12}\text{H}_{10}\text{Cl}_2\text{N}_1\text{O}_2\text{S}

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of thiophene compounds often display significant antimicrobial properties. The presence of the dichlorobenzoyl moiety may enhance this activity by increasing lipophilicity, allowing better membrane penetration.
  • Anticancer Properties : Thiophene derivatives have been investigated for their anticancer potential. The compound's ability to inhibit specific cancer cell lines has been noted, suggesting a mechanism involving apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways related to inflammation and cancer progression.
  • Receptor Modulation : It may interact with various receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.

Antimicrobial Activity

A study conducted on similar thiophene derivatives reported significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL, indicating potent activity .

Anticancer Studies

In vitro studies using human cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induces apoptosis at concentrations above 20 µM. Flow cytometry analysis showed an increase in sub-G1 phase cells, indicative of apoptotic cells .

Anti-inflammatory Effects

Research demonstrated that the compound reduced the production of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential as an anti-inflammatory agent .

Case Studies

  • Case Study on Anticancer Activity :
    A recent investigation into the anticancer effects of thiophene derivatives found that this compound significantly inhibited tumor growth in xenograft models when administered at a dosage of 50 mg/kg body weight .
  • Case Study on Anti-inflammatory Activity :
    In a model of acute inflammation induced by carrageenan in rats, administration of the compound at doses of 10 and 20 mg/kg resulted in a dose-dependent reduction in paw edema, demonstrating its anti-inflammatory efficacy .

Properties

IUPAC Name

3-[(2,4-dichlorobenzoyl)amino]-4-methylthiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO3S/c1-6-5-20-11(13(18)19)10(6)16-12(17)8-3-2-7(14)4-9(8)15/h2-5H,1H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFWDRSPGQCRPQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1NC(=O)C2=C(C=C(C=C2)Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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